2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799969
InChI: InChI=1S/C7H11N3.2ClH/c1-10-5-6-2-3-8-4-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H
SMILES:
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.10 g/mol

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride

CAS No.:

Cat. No.: VC15799969

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.10 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine dihydrochloride -

Specification

Molecular Formula C7H13Cl2N3
Molecular Weight 210.10 g/mol
IUPAC Name 2-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride
Standard InChI InChI=1S/C7H11N3.2ClH/c1-10-5-6-2-3-8-4-7(6)9-10;;/h5,8H,2-4H2,1H3;2*1H
Standard InChI Key QEOMDSYWNVTOFP-UHFFFAOYSA-N
Canonical SMILES CN1C=C2CCNCC2=N1.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride belongs to the pyrazolo[3,4-c]pyridine class, featuring a bicyclic system with nitrogen atoms at positions 1, 3, and 7. The hydrochloride salt enhances its solubility and stability for research applications. Key identifiers include:

PropertyValueSource
Molecular FormulaC₇H₁₂ClN₃
Molecular Weight173.64 g/mol
CAS Number1260902-04-2
IUPAC Name2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride

The compound’s exact mass is 173.072 g/mol, with a polar surface area (PSA) of 29.85 Ų and a calculated LogP of 1.196, indicating moderate lipophilicity .

Structural Analysis

X-ray crystallography and NMR studies reveal a partially saturated pyridine ring fused to a pyrazole moiety. The methyl group at position 2 and the tetrahydro configuration impose conformational constraints that influence binding to biological targets. The hydrochloride counterion interacts with the pyridine nitrogen, stabilizing the protonated form in physiological conditions .

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which undergoes iodine-mediated electrophilic cyclization to form a bicyclic intermediate. Subsequent reduction and methylation steps yield the tetrahydro-pyrazolo[3,4-c]pyridine core, followed by hydrochloride salt formation via HCl treatment. Key reaction steps include:

  • Cyclization:
    C15H12N2O+I2C15H11IN2O\text{C}_{15}\text{H}_{12}\text{N}_2\text{O} + \text{I}_2 \rightarrow \text{C}_{15}\text{H}_{11}\text{IN}_2\text{O}
    Iodine facilitates electrophilic attack, forming the fused ring system.

  • Reduction:
    Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, yielding the tetrahydro derivative.

  • Salt Formation:
    Reaction with hydrochloric acid produces the final hydrochloride salt .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Automated systems control reaction parameters (temperature: 50–60°C; pressure: 2–3 atm), minimizing byproducts like 2,6-diphenyl analogues. Post-synthesis purification involves recrystallization from ethanol/water mixtures .

Biological Activities and Mechanistic Insights

Apoptosis Induction and Antiproliferative Effects

In vitro studies demonstrate dose-dependent apoptosis in cancer cell lines (IC₅₀: 12–18 μM) through PARP-1 cleavage and caspase 9 activation. The compound reduces proliferating cell nuclear antigen (PCNA) expression by 40–60% at 24 h, indicating cell cycle arrest at the G1 phase.

Target Engagement

  • PARP-1 Inhibition: Competitive binding to the NAD⁺ site (Kᵢ: 0.8 μM) impairs DNA repair mechanisms.

  • Caspase 9 Activation: Cleavage of procaspase 9 into active subunits (p35/p10) triggers the intrinsic apoptotic pathway.

Pharmacological Properties and ADME Profile

Physicochemical Stability

The hydrochloride salt exhibits high solubility in water (≥50 mg/mL at 25°C) and stability across pH 2–8. Degradation occurs under alkaline conditions (pH >9), releasing free base precipitates .

In Vitro ADME

ParameterValueMethod
Plasma Protein Binding78.2% ± 3.1Equilibrium Dialysis
Metabolic Stabilityt₁/₂ = 45 min (human hepatocytes)LC-MS/MS
CYP InhibitionCYP3A4 (IC₅₀: 22 μM)Fluorogenic assay

Hepatic clearance is primarily mediated by CYP2D6, with major metabolites including hydroxylated and N-demethylated derivatives.

Comparative Analysis with Structural Analogues

Pyrazolo[4,3-c]pyridine Derivatives

The [3,4-c] ring fusion in 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride confers distinct pharmacological advantages over [4,3-c] isomers:

Property[3,4-c] Isomer[4,3-c] Isomer
PARP-1 Kᵢ0.8 μM3.2 μM
Solubility (mg/mL)52.128.7
Metabolic t₁/₂45 min22 min

The [3,4-c] isomer’s enhanced target affinity and stability make it preferable for further drug development .

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